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Compound of Interest

Compound Name: 2-Ethynylpyridine

Cat. No.: B158538

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the three structural isomers of
ethynylpyridine: 2-ethynylpyridine, 3-ethynylpyridine, and 4-ethynylpyridine. The position of
the ethynyl group on the pyridine ring significantly influences the electronic distribution and,
consequently, the spectroscopic properties of each molecule. Understanding these differences
is crucial for the unambiguous identification and characterization of these isomers in various
research and development settings, including materials science and as precursors in medicinal
chemistry. This document presents a compilation of experimental data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS),
alongside standardized experimental protocols.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for the three ethynylpyridine
isomers. All NMR data is referenced to tetramethylsilane (TMS).
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2-Ethynylpyridine

3-Ethynylpyridine

4-Ethynylpyridine

1H NMR (CDCls, 3 in
ppm)

8.58 (ddd, 1H), 7.68
(td, 1H), 7.50 (d, 1H),
7.25 (ddd, 1H), 3.15
(s, 1H)

8.75 (d, 1H), 8.58 (dd,
1H), 7.80 (dt, 1H),
7.30 (dd, 1H), 3.18 (s,
1H)

8.62 (dd, 2H), 7.35
(dd, 2H), 3.20 (s, 1H)

13C NMR (CDCls, & in
ppm)

150.2, 143.0, 136.4,
127.8,122.9, 83.1,
78.9

152.8, 149.1, 138.9,
123.3, 119.9, 82.0,
79.8

150.1 (2C), 131.0,
125.0 (2C), 82.5, 80.9

'H NMR (DMSO-ds, &
in ppm)

8.54 (d, 1H), 7.80 (1,
1H), 7.52 (d, 1H), 7.35
(dd, 1H), 4.35 (s, 1H)

8.68 (s, 1H), 8.52 (d,
1H), 7.90 (d, 1H), 7.42
(dd, 1H), 4.30 (s, 1H)

8.58 (d, 2H), 7.40 (d,
2H), 4.40 (s, 1H)

13C NMR (DMSO-ds, 6
in ppm)

150.0, 142.1, 136.8,
128.0, 123.5, 83.8,
81.0

152.1, 148.9, 139.1,
123.8, 120.5, 82.5,
81.5

149.9 (2C), 130.5,
125.2 (2C), 83.0, 82.8

IR (Neat, cm~1)

~3300 (=C-H), ~2100
(C=C), ~1580, 1470
(C=C, C=N)

~3300 (=C-H), ~2100
(C=C), ~1585, 1480
(C=C, C=N)

~3300 (=C-H), ~2100
(C=C), ~1595, 1495
(C=C, C=N)

UV-Vis (Methanol,

Amax in nm)

~240, ~280

~235, ~275

~230, ~270

Mass Spectrometry
(El, m/z)

103 (M+), 76, 51

103 (M+), 76, 51

103 (M+), 76, 51

Experimental Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic

analysis of the ethynylpyridine isomers.
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Workflow for Spectroscopic Comparison of Ethynylpyridine Isomers

Isomers

3-Ethynylpyridine 4-Ethynylpyridine 2-Ethynylpyridine

/ AN
/

NMR Spectroscopy Mass Spectrometry

(*H and 3C)

Comparative Data Table

Conclusion
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 To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-, 3-, and 4-
Ethynylpyridine Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158538#spectroscopic-comparison-of-2-3-and-4-
ethynylpyridine-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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